Octyl nitrate

Descripción general

Descripción

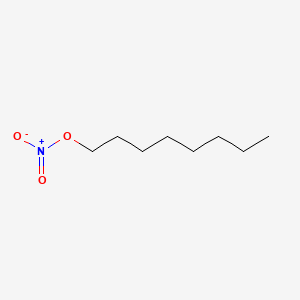

Octyl nitrate, also known as nitric acid octyl ester, is an organic compound with the molecular formula C8H17NO3. It is a clear, light-colored liquid that is insoluble in water and slightly denser than water. This compound is a member of the nitroalkane family, which are compounds containing a nitro group (-NO2) attached to an alkyl chain. This compound is known for its strong oxidizing properties and is used in various industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Octyl nitrate can be synthesized through the esterification of octanol with nitric acid. The reaction typically involves the following steps:

Reactants: Octanol (C8H17OH) and concentrated nitric acid (HNO3).

Catalyst: Sulfuric acid (H2SO4) is often used as a catalyst to facilitate the reaction.

Reaction Conditions: The reaction is carried out under controlled temperature conditions to prevent the decomposition of nitric acid. The mixture is heated to around 60-70°C while stirring continuously.

Product Isolation: The resulting this compound is separated from the reaction mixture by distillation.

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity. Industrial reactors equipped with temperature control and efficient mixing systems are used to ensure consistent product quality. The final product is purified through distillation and other separation techniques to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions: Octyl nitrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form octanoic acid and other oxidation products. This reaction typically requires strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield octanol and other reduced products. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: this compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups. For example, reaction with sodium methoxide (NaOCH3) can produce octyl methoxy compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

Oxidation: Octanoic acid (C8H16O2).

Reduction: Octanol (C8H17OH).

Substitution: Octyl methoxy compound (C8H17OCH3).

Aplicaciones Científicas De Investigación

Scientific Research Applications

Octyl nitrate has several significant applications in scientific research:

Atmospheric Chemistry

This compound serves as a standard in the analysis of organic nitrates within atmospheric particles. Its presence is critical for understanding the role of nitrates in atmospheric reactions and pollution studies.

Analytical Chemistry

It is widely used in gas chromatography and mass spectrometry for the quantification and identification of organic nitrates in environmental samples. This application is crucial for monitoring air quality and assessing environmental impact.

Pharmaceutical Applications

In pharmacology, this compound has been studied for its vasodilatory effects. It releases nitric oxide (NO) upon decomposition, which relaxes vascular smooth muscle by increasing cyclic guanosine monophosphate (cGMP) levels, thereby aiding in conditions such as angina pectoris .

Fuel Additive

This compound is utilized as a cetane improver in diesel fuels. Adding this compound can enhance combustion efficiency and reduce emissions, making it valuable in fuel formulations .

Industrial Applications

The industrial uses of this compound are varied due to its chemical properties:

| Application Area | Description |

|---|---|

| Chemical Intermediate | Used in the synthesis of other chemical compounds due to its reactivity. |

| Oxidizing Agent | Employed in various industrial processes requiring strong oxidizers. |

| Cetane Improver | Added to diesel fuels to improve combustion characteristics. |

Case Study 1: Atmospheric Nitrate Analysis

A study conducted on atmospheric samples demonstrated that this compound could effectively serve as a standard for quantifying organic nitrates, facilitating better understanding of air pollution dynamics.

Case Study 2: Pharmaceutical Efficacy

Research on this compound's effects on coronary blood flow showed that inhalation significantly improved symptoms of angina pectoris, comparable to traditional treatments like nitroglycerin . This highlights its potential therapeutic applications.

Case Study 3: Diesel Fuel Enhancement

In a controlled experiment, adding 0.3% this compound to diesel fuel improved the cetane number significantly, leading to enhanced engine performance and reduced emissions .

Mecanismo De Acción

The mechanism of action of octyl nitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator that relaxes vascular smooth muscle by stimulating the production of cyclic guanosine monophosphate (cGMP). This process involves the activation of soluble guanylate cyclase, which converts guanosine triphosphate (GTP) to cGMP. The increase in cGMP levels leads to the relaxation of smooth muscle cells, resulting in vasodilation .

Comparación Con Compuestos Similares

Octyl nitrate can be compared with other similar compounds such as:

- Heptyl nitrate (C7H15NO3)

- Nonyl nitrate (C9H19NO3)

- Decyl nitrate (C10H21NO3)

Comparison:

- Boiling Points: this compound has a boiling point of approximately 210°C, which is higher than heptyl nitrate but lower than nonyl and decyl nitrates.

- Solubility: this compound is insoluble in water but soluble in organic solvents. This property is similar to other alkyl nitrates.

- Reactivity: this compound exhibits strong oxidizing properties, similar to other nitroalkanes. its reactivity may vary slightly based on the length of the alkyl chain.

Uniqueness: this compound is unique due to its specific chain length, which influences its physical properties and reactivity. Its intermediate chain length makes it suitable for various applications where shorter or longer chain nitrates may not be as effective.

Actividad Biológica

Octyl nitrate, a compound with the chemical formula C8H17NO3, is known for its biological activity primarily attributed to its ability to release nitric oxide (NO) upon decomposition. This property allows it to function as a potent vasodilator, which can have various physiological effects. This article reviews the biological activity of this compound, including its mechanisms of action, toxicological implications, and relevant case studies.

The primary mechanism by which this compound exerts its biological effects is through the release of nitric oxide. NO is a signaling molecule that plays a crucial role in vascular biology by relaxing vascular smooth muscle cells. This relaxation occurs via the stimulation of soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). The resulting elevation in cGMP causes vasodilation, which can lower blood pressure and improve blood flow.

Vasodilatory Effects

This compound's vasodilatory properties have been documented in various studies. The compound's ability to decrease lower esophageal pressure has been explored in the context of treating conditions like achalasia, although current evidence does not conclusively support its effectiveness for this application .

Toxicological Concerns

Exposure to this compound has been associated with several adverse health effects. A health hazard evaluation at the Exxon Baytown Refinery reported symptoms such as headaches, dizziness, and palpitations among workers exposed to cetane improver mixtures containing this compound . These symptoms are consistent with those seen in cases of exposure to other nitrated compounds.

Table 1: Reported Symptoms from this compound Exposure

| Symptom | Description |

|---|---|

| Headaches | Commonly reported by exposed workers |

| Dizziness | Lightheadedness noted during exposure |

| Palpitations | Chest discomfort experienced |

| Nausea | Gastrointestinal distress |

Health Hazard Evaluation at Exxon Baytown Refinery

In a notable case study conducted by NIOSH at the Exxon Baytown Refinery, several process technicians reported symptoms consistent with this compound exposure during unloading operations. The evaluation highlighted that personal protective equipment (PPE) significantly reduced symptom incidence among workers .

Neurotoxic Effects

Research has also indicated potential neurotoxic effects associated with compounds related to this compound. For instance, studies on organic UV filters have shown behavioral changes in offspring exposed to certain compounds, suggesting that similar nitrated compounds could pose neurotoxic risks .

Research Findings

Recent research has provided insights into the biological activities and mechanisms associated with this compound:

- Nitric Oxide Release : Studies confirm that this compound releases NO upon decomposition, contributing to its vasodilatory effects.

- Toxicological Profiles : Investigations into the health impacts of this compound have underscored the need for careful handling due to its potential toxicity and the symptoms reported by exposed individuals .

- Comparative Analysis : Research comparing this compound with other nitrated compounds has shown varying degrees of biological activity and toxicity profiles, emphasizing the need for further studies to clarify these relationships .

Propiedades

IUPAC Name |

octyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-2-3-4-5-6-7-8-12-9(10)11/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQBMQNFXYOIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Record name | OCTYL NITRATE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17444 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060873 | |

| Record name | Octyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octyl nitrate, [liquid] appears as a clear light-colored liquid. May be toxic by ingestion. May severely irritate skin upon contact. | |

| Record name | OCTYL NITRATE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17444 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

629-39-0 | |

| Record name | OCTYL NITRATE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17444 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octyl nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitric acid, octyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.